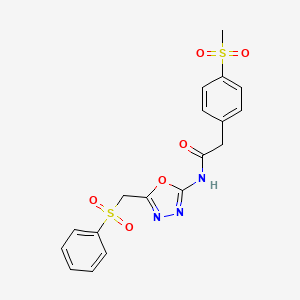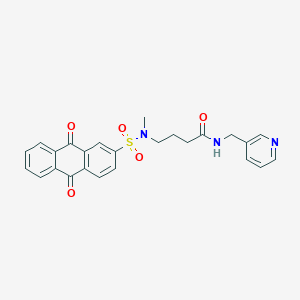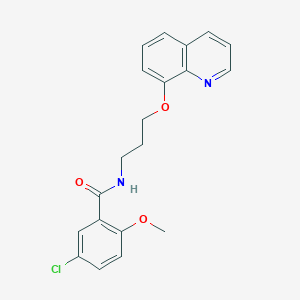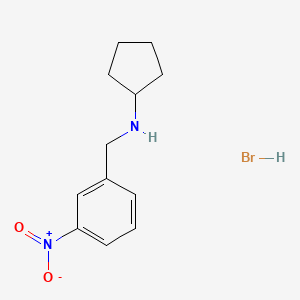![molecular formula C16H17NO2S B2705196 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide CAS No. 2380057-03-2](/img/structure/B2705196.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide is a compound that has been synthesized for its potential use in scientific research. The compound is a derivative of cyclohex-3-ene-1-carboxamide and has been modified with a furan-2-yl and thiophen-2-yl group. The compound is of interest due to its potential use in the development of new drugs and its ability to interact with biological systems.
Mechanism Of Action
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, it is believed that the compound interacts with biological systems by binding to specific receptors or enzymes. The compound may also affect the levels of certain neurotransmitters or hormones in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide are not well established. However, studies have shown that the compound may have an effect on the central nervous system and may modulate the activity of certain neurotransmitters.
Advantages And Limitations For Lab Experiments
The advantages of using N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide in lab experiments include its potential use in the development of new drugs and its ability to interact with biological systems. However, the limitations of the compound include its complex synthesis method and the need for expertise in organic chemistry.
Future Directions
There are several future directions for the research on N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide. These include:
1. Further studies on the mechanism of action of the compound.
2. Exploration of the potential use of the compound in the treatment of various diseases.
3. Development of new derivatives of the compound with improved properties.
4. Investigation of the compound's potential use in the field of neuroscience.
5. Study of the compound's interactions with other small molecules and biological systems.
Conclusion:
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide is a compound that has potential applications in scientific research. The compound has been synthesized for its potential use in the development of new drugs and its ability to interact with biological systems. The compound's mechanism of action is not fully understood, but it is believed to interact with specific receptors or enzymes. Future research on the compound may lead to the development of new treatments for various diseases and a better understanding of its interactions with biological systems.
Synthesis Methods
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide involves a series of chemical reactions. The starting material is cyclohex-3-ene-1-carboxamide, which is modified with a furan-2-yl and thiophen-2-yl group. The modified compound is then reacted with a methyl group to form the final product. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide has potential applications in scientific research. The compound can be used to study the interactions between small molecules and biological systems. The compound may also be used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(12-5-2-1-3-6-12)17-10-14-9-13(11-20-14)15-7-4-8-19-15/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVICVJEMAOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)



![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2705128.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)


